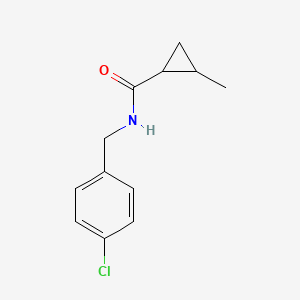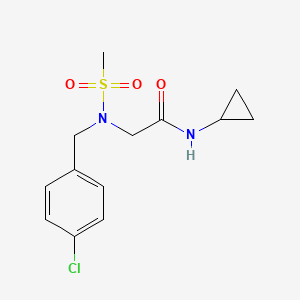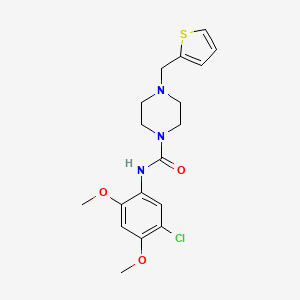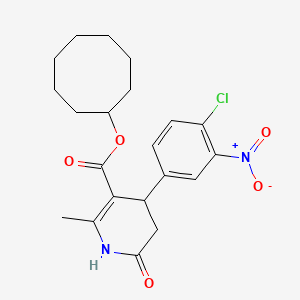![molecular formula C22H27FN4O6S2 B4620135 isopropyl 5-(aminocarbonyl)-2-[({4-[(4-fluorophenyl)sulfonyl]-1-piperazinyl}acetyl)amino]-4-methyl-3-thiophenecarboxylate](/img/structure/B4620135.png)
isopropyl 5-(aminocarbonyl)-2-[({4-[(4-fluorophenyl)sulfonyl]-1-piperazinyl}acetyl)amino]-4-methyl-3-thiophenecarboxylate
Vue d'ensemble
Description
Synthesis Analysis
The synthesis of complex organic compounds often involves multi-step reactions, starting from simpler molecules and building up to the desired structure through a series of chemical transformations. For example, compounds involving fluoro, sulfonyl, piperazinyl, and thiophene groups might be synthesized through reactions such as nucleophilic substitution, acylation, and coupling reactions, under specific conditions to protect functional groups or direct the reaction pathway appropriately. While specific details on the synthesis of the mentioned compound are scarce, analogous processes are noted in the literature for related compounds, indicating a potentially intricate synthesis procedure involving multiple steps to introduce the various functional groups in a controlled manner (Kunisada et al., 1991; Qi, 2014).
Molecular Structure Analysis
The molecular structure of complex organic molecules is crucial for understanding their reactivity, stability, and interactions with biological systems. Structural analysis, often through techniques such as X-ray crystallography, NMR spectroscopy, and mass spectrometry, reveals the arrangement of atoms and the stereochemistry of the molecule. For instance, the single-crystal X-ray diffraction method has been employed to determine the structure of compounds with sulfonyl and thiophene groups, providing insight into their geometrical configuration and intermolecular interactions (Ramazani et al., 2011).
Chemical Reactions and Properties
The chemical reactivity of a compound is influenced by its functional groups and molecular structure. Reactions such as hydrolysis, oxidation, reduction, and conjugation with other molecules can alter the compound's physical and chemical properties, affecting its potential applications. The presence of a fluoro group, for instance, can impact the compound's metabolic stability and reactivity (Mella et al., 2001).
Physical Properties Analysis
The physical properties, including melting point, boiling point, solubility, and crystal structure, are essential for the practical handling of chemical compounds. These properties are determined by the compound's molecular structure and can significantly affect its suitability for various applications. For example, the crystallinity and melting temperatures of polymers with long acyl side-chains have been studied to understand their thermal behavior (Kunisada et al., 1991).
Applications De Recherche Scientifique
Polymer Synthesis
Research on similar compounds has led to the development of novel polymers with unique properties. For example, the synthesis of new comb-like polymers from 2-amino-4-(m-acylaminoanilino)-6-isopropenyl-1,3,5-triazines demonstrates the utility of complex molecules in creating materials with specific thermal and physical characteristics, such as varying glass transition temperatures and crystallinity in side chains (Kunisada et al., 1991).
Medicinal Chemistry
Complex molecules similar to the one specified are integral to the discovery of new drugs. Compounds with structural similarities have shown potential in various medicinal applications, such as the discovery of novel pyrazoles with antioxidant, anti-breast cancer, and anti-inflammatory properties (Thangarasu et al., 2019). These findings highlight the importance of such molecules in the synthesis of new therapeutic agents.
Biochemical Studies
Additionally, compounds with similar structural features have been utilized in studying enzyme inhibitors, offering insights into their potential for designing targeted therapies. For instance, the synthesis and biological activity of derivatives targeting specific enzymes provide a foundation for developing drugs with enhanced specificity and reduced side effects (Turkmen et al., 2005).
Propriétés
IUPAC Name |
propan-2-yl 5-carbamoyl-2-[[2-[4-(4-fluorophenyl)sulfonylpiperazin-1-yl]acetyl]amino]-4-methylthiophene-3-carboxylate | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H27FN4O6S2/c1-13(2)33-22(30)18-14(3)19(20(24)29)34-21(18)25-17(28)12-26-8-10-27(11-9-26)35(31,32)16-6-4-15(23)5-7-16/h4-7,13H,8-12H2,1-3H3,(H2,24,29)(H,25,28) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SGKQSLFLEQLCII-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(SC(=C1C(=O)OC(C)C)NC(=O)CN2CCN(CC2)S(=O)(=O)C3=CC=C(C=C3)F)C(=O)N | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H27FN4O6S2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
526.6 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



![2-{4-[(4-bromo-3-nitro-1H-pyrazol-1-yl)methyl]benzoyl}-1,2,3,4-tetrahydroisoquinoline](/img/structure/B4620055.png)
![8-{[4-(2-fluorophenyl)piperazin-1-yl]sulfonyl}-6-methyl-1,2-dihydro-4H-pyrrolo[3,2,1-ij]quinolin-4-one](/img/structure/B4620063.png)
![3-[(4-bromo-3-methylphenyl)amino]-1-(2-furyl)-2-propen-1-one](/img/structure/B4620073.png)
![N-[4-ethyl-5-methyl-3-(4-morpholinylcarbonyl)-2-thienyl]-2-(4-methylphenyl)acetamide](/img/structure/B4620080.png)


![2-[(4-methylbenzyl)thio]-N-[3-(1-pyrrolidinyl)propyl]acetamide](/img/structure/B4620103.png)
![N-allyl-2-{[3-cyano-4-(1-ethyl-3-methyl-1H-pyrazol-4-yl)-6-(trifluoromethyl)-2-pyridinyl]thio}acetamide](/img/structure/B4620108.png)
![N-[1-ethyl-2-(4-morpholinylmethyl)-1H-benzimidazol-5-yl]-4-methoxybenzamide](/img/structure/B4620116.png)

![4-{[(3,4-dimethylphenyl)(methylsulfonyl)amino]methyl}-N-(2-methyl-5-nitrophenyl)benzamide](/img/structure/B4620124.png)

![N-{3-[(cyclopentylamino)carbonyl]-1-ethyl-1H-pyrazol-4-yl}-2-(2,3-dihydro-1,4-benzodioxin-6-yl)-4-quinolinecarboxamide](/img/structure/B4620146.png)
![N-[4-(2,3-dihydro-1H-indol-1-ylcarbonyl)phenyl]benzenesulfonamide](/img/structure/B4620153.png)